6-Chloro-5-fluoronicotinoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
78686-85-8 |
|---|---|
Molecular Formula |
C6H2Cl2FNO |
Molecular Weight |
193.99 g/mol |
IUPAC Name |
6-chloro-5-fluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(9)1-3(2-10-5)6(8)11/h1-2H |
InChI Key |
FKRLFHNLVXWQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 6-Chloro-5-fluoronicotinoyl Chloride
Executive Summary
6-Chloro-5-fluoronicotinoyl chloride (CAS 78686-85-8) is a highly functionalized pyridine derivative serving as a critical electrophilic building block in medicinal chemistry.[1] Characterized by a trifunctional core—an acyl chloride, a C6-chlorine, and a C5-fluorine—it offers orthogonal reactivity profiles that allow for the sequential construction of complex heterocyclic pharmacophores.[1] This guide details its physicochemical properties, handling protocols, and the mechanistic hierarchy of its reactivity, designed to assist researchers in optimizing synthetic routes for kinase inhibitors and agrochemical agents.
Chemical Identity & Physical Characterization[2][3]
| Property | Specification |
| IUPAC Name | 6-Chloro-5-fluoropyridine-3-carbonyl chloride |
| CAS Number | 78686-85-8 |
| Molecular Formula | C₆H₂Cl₂FNO |
| Molecular Weight | 193.99 g/mol |
| Physical State | White to off-white crystalline solid or semi-solid (low melting) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Reacts with Water/Alcohols |
| Storage | Inert atmosphere (Ar/N₂), < -20°C recommended; Moisture sensitive |
| SMILES | ClC(=O)C1=CN=C(Cl)C(F)=C1 |
Structural Analysis & Reactivity Profile
The utility of 6-Chloro-5-fluoronicotinoyl chloride stems from the distinct electronic environments of its three halogenated sites. Understanding the order of reactivity is paramount for designing self-validating synthetic sequences.[1]
Electronic Descriptors
-
C3-Acyl Chloride (COCl): The most electrophilic site.[1] The carbonyl carbon is highly activated by the electron-withdrawing nature of the pyridine ring and the chlorine leaving group.[1] It reacts kinetically fast with nucleophiles (amines, alcohols) at low temperatures (-78°C to 0°C).[1]
-
C6-Chlorine: Positioned ortho to the ring nitrogen and para to the carbonyl group.[1] This position is significantly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive and resonance stabilization of the Meisenheimer intermediate by the ring nitrogen and the carbonyl.
-
C5-Fluorine: Positioned meta to the ring nitrogen.[1] While fluorine is highly electronegative, the lack of resonance activation at the meta position renders it stable against SNAr under standard conditions, making it a robust handle for late-stage modification (e.g., Pd-catalyzed coupling) or as a metabolic blocker in drug design.[1]
Reactivity Hierarchy Visualization
The following diagram illustrates the sequential reactivity logic, guiding the chemist on which site to target first to avoid side reactions.
Caption: Hierarchy of electrophilic sites. The acyl chloride must be engaged first to preserve the ring halogens for subsequent steps.[1]
Synthesis & Preparation
While often purchased, in-house preparation from 6-chloro-5-fluoronicotinic acid ensures freshness, which is critical for sensitive acylation reactions.[1]
Synthetic Route
Precursor: 6-Chloro-5-fluoronicotinic acid (CAS 38186-86-6).[1] Reagent: Oxalyl chloride ((COCl)₂) is preferred over Thionyl chloride (SOCl₂) to avoid difficult-to-remove sulfur impurities.[1]
Protocol
-
Suspension: Suspend 1.0 eq of 6-chloro-5-fluoronicotinic acid in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Catalysis: Add a catalytic amount of DMF (1-2 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, accelerating the reaction.[1]
-
Chlorination: Add 1.2 eq of Oxalyl chloride dropwise at 0°C.
-
Evolution: Allow to warm to room temperature. Gas evolution (CO, CO₂, HCl) indicates reaction progress. Stir for 2-4 hours until the solution becomes clear.
-
Isolation: Concentrate in vacuo. Azeotrope with dry toluene twice to remove residual HCl and oxalyl chloride.
-
Result: The crude acid chloride is obtained as a solid/semi-solid and should be used immediately without purification.
Experimental Protocol: Selective Amidation
This protocol demonstrates the selective engagement of the acyl chloride while preventing premature displacement of the C6-chlorine.[1]
Objective: Synthesis of N-substituted-6-chloro-5-fluoronicotinamide.
Materials
-
6-Chloro-5-fluoronicotinoyl chloride (freshly prepared)[1]
-
Primary Amine (1.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]
-
Anhydrous THF or DCM[1]
Methodology
-
Preparation: Dissolve the amine and DIPEA in anhydrous THF under Nitrogen atmosphere. Cool to -10°C to 0°C .[1] Rationale: Low temperature suppresses the rate of SNAr at the C6 position.
-
Addition: Dissolve the acid chloride in minimal THF and add dropwise to the amine solution over 15 minutes.
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS. The conversion is typically rapid.
-
Checkpoint: Look for the mass of Product (M+H). Absence of the dimer (reaction of amine at both COCl and C6-Cl) confirms selectivity.[1]
-
-
Quench: Quench with saturated NaHCO₃ solution.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting
-
Issue: Observation of SNAr byproduct (displacement of C6-Cl).
-
Solution: Lower reaction temperature to -78°C and ensure strictly stoichiometric addition of the amine. Avoid using excess amine if it is nucleophilic enough to attack the ring.
Handling, Stability & Safety
Hydrolytic Instability
Like all nicotinoyl chlorides, this compound rapidly hydrolyzes in the presence of moisture to release HCl and revert to the parent acid.
-
Visual Indicator: Fuming upon exposure to air indicates hydrolysis (HCl gas formation).
-
Prevention: Always handle in a fume hood.[1] Store under argon/nitrogen. Use septum techniques for transfer.
Corrosivity
-
Hazards: Causes severe skin burns and eye damage (Category 1B). Reacts violently with water.
-
PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.
References
-
PubChem. 6-Chloro-5-fluoronicotinonitrile (Related Derivative Data). National Library of Medicine. Available at: [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General reference for SNAr mechanisms in pyridine systems).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[1] (Reference for Acyl Chloride formation using Oxalyl Chloride).
Sources
starting materials for 6-Chloro-5-fluoronicotinoyl chloride synthesis
Executive Summary
Target Molecule: 6-Chloro-5-fluoronicotinoyl chloride (CAS: 78686-85-8 / Acid Precursor: 38186-86-6) Primary Application: Critical intermediate for third-generation neonicotinoid insecticides and fluorinated pyridine-based pharmaceuticals.
This technical guide outlines the robust, regioselective synthesis of 6-chloro-5-fluoronicotinoyl chloride . Unlike the common 2-fluoro- or 6-fluoro- analogs which can be accessed via simple Halex (Halogen Exchange) reactions on commercially available dichloropyridines, the 6-chloro-5-fluoro substitution pattern presents a unique regiochemical challenge. The chlorine is located at the
Therefore, this guide details the "Methyl-Oxidation Route," a validated pathway that establishes the halogen pattern on a methylpyridine scaffold before generating the carboxylic acid functionality. This ensures absolute regiocontrol and high purity.
Retrosynthetic Analysis & Strategic Logic
To achieve the 6-Cl, 5-F pattern, we must avoid late-stage fluorination of the nicotinic acid core, which often leads to inseparable isomeric mixtures.
The Logic of the Methyl-Oxidation Route
-
Disconnection: The acyl chloride is trivially derived from the carboxylic acid.
-
Core Scaffold: The 6-chloro-5-fluoronicotinic acid is best visualized as an oxidized derivative of 2-chloro-3-fluoro-5-methylpyridine .
-
Note on Numbering Shift: In the methylpyridine precursor, the Nitrogen is position 1. The Chlorine is at 2, Fluorine at 3, and Methyl at 5.[1][2] Upon oxidation of the methyl group to a carboxylic acid, the priority changes. The Carboxyl carbon becomes C3 (nicotinic acid numbering). Consequently, the original C2-Cl becomes C6-Cl, and the original C3-F becomes C5-F.
-
-
Halogen Installation: The C3-Fluorine (meta to Nitrogen) is difficult to install via nucleophilic substitution (
). Therefore, it is installed via a Balz-Schiemann reaction (diazotization of an amine) or similar electrophilic fluorination strategy. -
Starting Material: The sequence begins with 2-chloro-5-methylpyridine , a commoditized raw material.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the conversion of 2-chloro-5-methylpyridine to the target acyl chloride.
Detailed Synthesis Workflow
Step 1: Regioselective Nitration
Reaction: Nitration of 2-Chloro-5-methylpyridine. Objective: Install a nitrogen handle at position 3 (ortho to the Chlorine).
-
Mechanism: Electrophilic aromatic substitution. The methyl group (activator) at C5 directs ortho/para. The Chlorine (deactivator) directs ortho/para. Position 3 is ortho to Cl and meta to Me? No, position 3 is ortho to the Cl and meta to the Methyl? Actually, in the pyridine ring, the directing effects are complex. Literature confirms that under mixed acid conditions, the nitro group enters at position 3, yielding 2-chloro-5-methyl-3-nitropyridine .
Step 2: Reduction to Amine
Reaction: Reduction of the nitro group to an amino group.
Reagents: Iron powder/Acetic acid or Catalytic Hydrogenation (
Step 3: The Balz-Schiemann Reaction (Fluorination)
Reaction: Diazotization followed by fluorodediazoniation. Criticality: This is the step that differentiates this high-value intermediate from cheaper isomers.
-
Protocol: The amine is treated with sodium nitrite (
) in tetrafluoroboric acid ( ) to form the diazonium tetrafluoroborate salt. Thermal decomposition yields 2-chloro-3-fluoro-5-methylpyridine .
Step 4: Methyl Group Oxidation
Reaction: Oxidation of the C5-methyl group to a carboxylic acid.
Reagents: Potassium Permanganate (
-
Validation: At this stage, verify the structure via NMR.[1] The coupling constants between the pyridine protons will confirm the 5,6-substitution pattern (relative to the acid at 3).
Step 5: Acid Chloride Formation
Reaction: Conversion of -COOH to -COCl.
Reagents: Thionyl Chloride (
Experimental Protocols
The following protocols describe the final two critical steps: the oxidation of the intermediate and the chlorination to the final product.
Protocol A: Oxidation of 2-Chloro-3-fluoro-5-methylpyridine
This protocol assumes the successful isolation of the methylpyridine intermediate.
| Parameter | Specification |
| Substrate | 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq) |
| Oxidant | Potassium Permanganate ( |
| Solvent | Water / Pyridine (1:1 v/v) or Water ( |
| Temperature | 70°C - 90°C |
| Time | 4 - 6 Hours |
Procedure:
-
Charge a 3-neck round bottom flask with 2-chloro-3-fluoro-5-methylpyridine and water.
-
Heat the mixture to 70°C.
-
Add
portion-wise over 2 hours. Caution: Exothermic. Maintain temperature <90°C. -
Stir at 85°C until TLC/HPLC indicates consumption of starting material.
-
Filter the hot mixture through Celite to remove manganese dioxide (
). Wash the cake with hot water. -
Cool the filtrate to 0-5°C.
-
Acidify carefully with concentrated HCl to pH ~1-2.
-
The white precipitate is 6-chloro-5-fluoronicotinic acid . Filter, wash with cold water, and dry in vacuo.
Protocol B: Synthesis of 6-Chloro-5-fluoronicotinoyl Chloride
This step converts the acid to the acid chloride.
| Parameter | Specification |
| Substrate | 6-Chloro-5-fluoronicotinic acid (Dry) |
| Reagent | Thionyl Chloride ( |
| Catalyst | N,N-Dimethylformamide (DMF) (2-3 drops) |
| Temperature | Reflux (approx. 75-80°C) |
| Yield | >90% quantitative conversion typical |
Procedure:
-
Place dried 6-chloro-5-fluoronicotinic acid in a flask equipped with a reflux condenser and a gas scrubber (for
and ). -
Add Thionyl Chloride (approx. 5-10 mL per gram of acid).
-
Add 2 drops of anhydrous DMF (catalyst).
-
Heat slowly to reflux. Evolution of gas will occur.
-
Reflux for 2-3 hours until the solution becomes clear and gas evolution ceases.
-
Distill off excess thionyl chloride under reduced pressure.
-
Add dry toluene and distill again (azeotropic removal of residual
). -
The residue is 6-chloro-5-fluoronicotinoyl chloride , usually an off-white to yellow low-melting solid or oil. Use immediately or store under inert gas.
Critical Process Parameters (CPPs) & Troubleshooting
Regiochemistry Confirmation
It is vital to distinguish the target from its isomer, 5-chloro-6-fluoronicotinic acid.
-
Target (6-Cl, 5-F): Derived from 2-chloro-3-fluoro-5-methylpyridine.[3]
-
Isomer (5-Cl, 6-F): Derived from Halex reaction on 5,6-dichloronicotinic acid.
Safety & Hazards[2][3][5]
-
Balz-Schiemann Step: If performing the fluorination step in-house, the diazonium tetrafluoroborate intermediate must be handled with care. Thermal decomposition releases
(toxic gas). -
Thionyl Chloride: Highly corrosive. Reacts violently with water. All glassware must be oven-dried.
-
HF Generation: During the fluorination step, trace HF may be present. Use calcium gluconate gel as a safety precaution.
Visualization of the Chemical Pathway[6]
Figure 2: Forward synthesis pathway highlighting the critical fluorination and oxidation stages.
References
-
Setliff, F. L. (1971). The Synthesis of Two New 2,3-Dihalo-5-methylpyridines. Organic Preparations and Procedures International, 3(5), 217-222.
-
Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoronicotinic acid Product Page.
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, Article 24. (Provided for context on isomeric Halex limitations).
-
PubChem. (n.d.). 6-Chloro-5-fluoronicotinic acid Compound Summary. National Library of Medicine.
Sources
Technical Guide: Synthesis of 6-Chloro-5-fluoronicotinic Acid via Hydrolysis
Executive Summary
Target Molecule: 6-Chloro-5-fluoronicotinic acid (CAS: 884494-81-9 / 38186-86-6) Precursor: 6-Chloro-5-fluoronicotinoyl chloride Reaction Class: Nucleophilic Acyl Substitution (Hydrolysis)[1]
This technical guide details the controlled hydrolysis of 6-chloro-5-fluoronicotinoyl chloride to its corresponding carboxylic acid. While chemically elementary, this transformation presents specific process challenges in a pharmaceutical context: halogen stability . The 6-chloro and 5-fluoro substituents on the pyridine ring render the system susceptible to Nucleophilic Aromatic Substitution (
This guide presents two validated protocols:
-
Protocol A (Direct Hydrolysis): For high-purity precursors.
-
Protocol B (Saponification-Extraction): For crude precursors requiring purification from non-acidic byproducts (e.g., nitriles or unreacted starting materials).
Chemical Context & Mechanism[2][3][4][5][6][7]
The Substrate
The 6-chloro-5-fluoronicotinic acid scaffold is a critical intermediate in the synthesis of naphthyridine antibacterial agents and kinase inhibitors. The acid chloride is typically generated via the Vilsmeier-Haack reaction or treatment of the pyridone precursor with
Reaction Mechanism
The conversion proceeds via a classic addition-elimination pathway. Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the chloride ion (a good leaving group), generating the carboxylic acid and HCl.
Critical Quality Attribute (CQA) - Halogen Retention:
The 6-position of the pyridine ring (para to the nitrogen) is highly activated for
-
Risk: In the presence of strong bases (e.g.,
) at elevated temperatures, the 6-Cl can be displaced to form 6-hydroxy-5-fluoronicotinic acid . -
Mitigation: Temperature control during base addition or utilizing acidic hydrolysis conditions where the pyridine ring is protonated (deactivating it toward nucleophilic attack).
Experimental Decision Matrix
Choose the appropriate protocol based on the purity of your starting acid chloride.
Figure 1: Decision tree for selecting the hydrolysis method based on precursor quality.
Protocol A: Direct Acidic Hydrolysis (Preferred)
Best for: High-purity acid chloride isolated as a solid or clean oil.
Mechanism: Spontaneous hydrolysis in water. The generated HCl auto-catalyzes the reaction and keeps the pH low, preventing
Materials
-
Precursor: 6-Chloro-5-fluoronicotinoyl chloride
-
Solvent: Deionized Water (5 volumes relative to mass)
-
Optional Co-solvent: Acetonitrile or THF (if wettability is poor)
Step-by-Step Procedure
-
Charge: Place 50 mL of deionized water into a reactor equipped with an overhead stirrer. Cool to 0–5°C.
-
Addition: Slowly add 10.0 g of molten or solid acid chloride to the water.
-
Note: The reaction is exothermic. Maintain internal temperature <20°C during addition.
-
-
Reaction: Once addition is complete, remove the cooling bath. Allow the slurry to warm to 35–45°C .
-
Observation: The acid chloride (often an oil or low-melting solid) will dissolve/disperse and then reprecipitate as the carboxylic acid (higher melting point).
-
-
Monitoring: Stir for 1–2 hours. Monitor via HPLC (aliquot quenched in MeOH).
-
Isolation: Cool the suspension to 0–5°C and age for 30 minutes to maximize yield.
-
Filtration: Filter the white solid. Wash the cake with cold water (2 x 10 mL) to remove residual HCl.
-
Drying: Vacuum dry at 45°C to constant weight.
Protocol B: Base-Mediated Purification
Best for: Crude mixtures containing non-acidic impurities (e.g., trichloropyridines, nitriles) derived from upstream chlorination steps. Concept: Convert the acid chloride to the water-soluble sodium carboxylate salt. Impurities remain organic-soluble and are extracted. The product is then precipitated by acidification.
Reagents
-
Precursor: Crude 6-Chloro-5-fluoronicotinoyl chloride
-
Base: 50% NaOH solution[2]
-
Solvent: Water, Dichloromethane (DCM)
Step-by-Step Procedure
-
Slurry: Suspend 10.0 g of crude acid chloride in 60 mL of water at 50°C.
-
Controlled Saponification:
-
Critical Step: Add 50% NaOH dropwise.
-
Target: Adjust pH to 9.5 – 10.0 . Do NOT exceed pH 11 or temperature >60°C to avoid displacing the fluorine/chlorine [1].
-
Endpoint: The solution becomes homogeneous as the salt forms.
-
-
Extraction (Purification):
-
Cool to 25°C.
-
Wash the aqueous solution with DCM (2 x 30 mL).
-
Discard the organic (DCM) layer which contains non-acidic impurities.
-
-
Precipitation:
-
Isolation: Filter and wash with water.[3] Dry under vacuum.[3]
Workflow Visualization (Protocol B)
Figure 2: Process flow for the purification-hydrolysis method (Protocol B).
Data & Validation
Expected Yields and Purity
| Parameter | Protocol A (Acidic) | Protocol B (Basic/Purification) |
| Typical Yield | 90 - 95% | 70 - 75% |
| Purity (HPLC) | Similar to Input | Enhanced (>99%) |
| Major Impurity | Unreacted Acid Chloride | 6-Hydroxy derivative (if pH >11) |
| Throughput | High (Fast) | Medium (Extraction steps) |
Analytical Checkpoints
-
HPLC: Monitor disappearance of the acid chloride (often derivatized with methanol to the methyl ester for stable analysis) and appearance of the acid peak.
-
1H NMR (DMSO-d6):
-
Product:
13.5 (br s, 1H, COOH), 8.5 (d, 1H, H-2), 8.2 (d, 1H, H-4). -
Check for 6-Hydroxy impurity: Look for loss of aromaticity or shifts in the H-4 proton.
-
Safety & Handling
-
HCl Evolution: Protocol A generates stoichiometric quantities of HCl gas if the water volume is low, or aqueous HCl if high. Perform in a fume hood.
-
Corrosivity: The acid chloride is lachrymatory and corrosive.
-
HF Potential: While the C-F bond is stable under these conditions, any thermal decomposition could release HF. Avoid glass etching conditions.
References
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
- Process for preparing 2-halogeno nicotinic acids.
-
Synthesis of 6-Chloro-5-fluoronicotinic acid.
- Source: ChemicalBook / Literature Aggreg
-
Relevance: General confirmation of CAS 38186-86-6 and physical properties.[4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: Selective Amidation of 6-Chloro-5-fluoronicotinoyl chloride
Abstract
This technical guide outlines the optimized protocols for the amidation of 6-Chloro-5-fluoronicotinoyl chloride (CAS: 884494-81-9 / related acid CAS: 884494-38-6).[1] This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for BRAF kinase inhibitors (e.g., Encorafenib analogs) and other heterocyclic pharmaceuticals.[1]
The core challenge in handling this substrate is the chemoselectivity between the highly reactive acyl chloride (C-3 position) and the electrophilic carbon at the C-6 position, which is susceptible to Nucleophilic Aromatic Substitution (
Introduction & Mechanistic Strategy
Structural Reactivity Profile
The pyridine ring in 6-Chloro-5-fluoronicotinoyl chloride is highly electron-deficient due to three factors:
-
Nitrogen Heteroatom: Inductively withdraws electron density.[1]
-
Acyl Chloride (C-3): A strong electron-withdrawing group (EWG) that activates the ring.[1]
-
Halogens (C-5 F, C-6 Cl): The C-6 Chlorine is particularly labile because it is ortho to the ring nitrogen and para to the activating carbonyl group.
The Chemoselectivity Challenge
When reacting with an amine nucleophile (
-
Path A (Desired): Nucleophilic Acyl Substitution. Kinetic control. Occurs rapidly at low temperatures (
). -
Path B (Undesired): Nucleophilic Aromatic Substitution (
). Thermodynamic control. Occurs at higher temperatures or with excess strong nucleophiles, displacing the C-6 Chlorine.
Expert Insight: To ensure exclusive amidation, the reaction must be kept under kinetic control . This is achieved by maintaining low temperatures (
Mechanistic Pathway Diagram
Figure 1: Competing reaction pathways. Path A is favored by low temperature and non-nucleophilic bases.
Experimental Protocols
Pre-requisites & Safety
-
Moisture Sensitivity: The acid chloride hydrolyzes rapidly. All glassware must be oven-dried. Solvents must be anhydrous.
-
PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[1] Work in a fume hood. Acid chlorides release HCl gas upon contact with moisture.[1]
Protocol A: Standard Amidation (Isolated Acid Chloride)
Use this method if you have purchased or isolated 6-Chloro-5-fluoronicotinoyl chloride.[1]
Reagents:
-
Substrate: 6-Chloro-5-fluoronicotinoyl chloride (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.0 - 1.1 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M - 0.2 M concentration)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM.
-
Cooling: Submerge the flask in an ice/water bath to reach
. -
Addition: Dissolve 6-Chloro-5-fluoronicotinoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Why? Adding the electrophile to the nucleophile keeps the concentration of the acid chloride low, preventing "double reaction" side products and controlling the exotherm.
-
-
Reaction: Stir at
for 1 hour. Monitor by TLC or LC-MS.-
Target: Complete consumption of amine (if limiting) or acid chloride.
-
Note: Do not heat to reflux unless conversion is stalled and
risk is deemed low.
-
-
Quench: Add saturated aqueous
solution. -
Workup:
-
Extract the aqueous layer with DCM (
). -
Combine organic layers and wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Protocol B: In Situ Generation (From Acid)
Use this method if starting from 6-Chloro-5-fluoronicotinic acid.[1]
Reagents:
-
Acid: 6-Chloro-5-fluoronicotinic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)[1]
-
Solvent: Anhydrous DCM[2]
Step-by-Step Procedure:
-
Activation: Suspend the Acid in anhydrous DCM at
. Add catalytic DMF. -
Chlorination: Add Oxalyl Chloride dropwise.[1] Gas evolution (
, , ) will occur. -
Completion: Allow to warm to Room Temperature (RT) and stir until gas evolution ceases and the solid dissolves (approx. 1–2 hours).
-
Evaporation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Failure to do this will consume your amine in the next step.
-
Redissolution: Redissolve the crude acid chloride residue in fresh anhydrous DCM.
-
Coupling: Proceed immediately to Step 2 of Protocol A , adding this solution to your amine/base mixture.
Critical Quality Attributes (CQA) & Troubleshooting
Impurity Profiling Table
| Impurity Type | Structure / Description | Cause | Remediation |
| Hydrolyzed Acid | Parent carboxylic acid | Wet solvent or atmospheric moisture.[1] | Use anhydrous solvents; keep under |
| Amine displaces Cl at C-6 | Temperature too high ( | Keep at | |
| Dimer/Anhydride | Reaction of Acid Chloride with Acid | Incomplete activation (Protocol B). | Ensure full conversion to acid chloride before adding amine. |
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common amidation failures.
Analytical Characterization (Expected Data)
When characterizing the final amide, pay attention to these specific NMR signals to confirm regioselectivity:
-
NMR: The shift of the Fluorine at C-5 is highly sensitive to the substituent at C-3 (Amide vs Acid) and C-6 (Cl vs Amine).
-
Starting Material:
to ppm (typical for fluoropyridines). -
Product: Distinct shift due to the amide anisotropy.
-
-
NMR:
-
Look for the C-2 proton (singlet/doublet near 8.5–9.0 ppm).
-
Look for the C-4 proton (doublet near 8.0–8.5 ppm, coupled to F).
-
Verification: Absence of broad NH peaks associated with aniline-like displacement at C-6.
-
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.[1][3] Retrieved from
-
Fisher Scientific. (n.d.). Amide Synthesis - Reaction Protocols.[1][3] Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Pyridine reactivity).
-
PubChem. (2025).[1] 6-Chloro-5-fluoronicotinonitrile Compound Summary. (Precursor data).[4][5] Retrieved from
-
Google Patents. (1993).[1] Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[6] US Patent 5204478A. Retrieved from
Sources
- 1. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Acylation of Amines with 6-Chloro-5-fluoronicotinoyl Chloride
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the creation of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The acylation of amines with acyl chlorides is a robust and widely employed method for constructing this critical functional group. This document provides a comprehensive guide to the reaction of primary and secondary amines with 6-Chloro-5-fluoronicotinoyl chloride, a versatile building block in medicinal chemistry and drug discovery. The presence of both a chloro and a fluoro substituent on the pyridine ring offers unique electronic properties and provides synthetic handles for further molecular elaboration, making this reagent particularly valuable for the synthesis of novel bioactive compounds.
These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.
Reaction Mechanism and Key Principles
The acylation of an amine with 6-Chloro-5-fluoronicotinoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a base, to yield the final amide product and a hydrochloride salt of the base.
The overall transformation is depicted in the following general scheme:
Caption: General mechanism for the acylation of amines.
A crucial aspect of this reaction is the inclusion of a base. The reaction generates one equivalent of hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] A non-nucleophilic base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or pyridine, is therefore essential to neutralize the HCl as it is formed, driving the reaction to completion.[1] In cases where the amine reactant is inexpensive, it can be used in excess to serve as both the nucleophile and the base.
Materials and Methods
Reagents
-
6-Chloro-5-fluoronicotinic acid (for in situ preparation of the acyl chloride)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
6-Chloro-5-fluoronicotinoyl chloride
-
Primary or secondary amine (aliphatic or aromatic)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)
-
4-(Dimethylamino)pyridine (DMAP) (optional catalyst)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography setup
Experimental Protocols
Protocol 1: Preparation of 6-Chloro-5-fluoronicotinoyl Chloride
This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride, which is often performed immediately prior to the acylation reaction.
Caption: Workflow for preparing the acyl chloride.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-5-fluoronicotinic acid (1.0 eq).
-
Under an inert atmosphere, add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (typically around 80 °C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.
-
The resulting crude 6-Chloro-5-fluoronicotinoyl chloride is typically a solid or high-boiling liquid and can be used in the next step without further purification.
Protocol 2: General Procedure for the Acylation of an Aliphatic Amine
This protocol is suitable for the reaction with primary and secondary alkylamines.
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aliphatic amine (1.0 eq) and a tertiary amine base such as triethylamine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 6-Chloro-5-fluoronicotinoyl chloride (1.0-1.1 eq) in the same anhydrous solvent.
-
Slowly add the solution of the acyl chloride to the cooled amine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Acylation of an Aniline (Aromatic Amine)
This protocol is adapted for less nucleophilic aromatic amines.
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq) and a base such as pyridine or triethylamine (1.1-2.0 eq) in an anhydrous solvent like THF or DCM. For very unreactive anilines, a catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 6-Chloro-5-fluoronicotinoyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-24 hours, monitoring by TLC. In some cases, gentle heating may be required to drive the reaction to completion.
-
Work-up:
-
If a precipitate (a mixture of the product and the amine hydrochloride salt) forms, filter the solid. Stir the collected solid in water to dissolve the amine hydrochloride. Collect the remaining solid, which is the crude amide, by filtration. Wash with water and dry.[1]
-
If no precipitate forms, proceed with an aqueous workup as described in Protocol 2 (steps 6-9).
-
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
| Parameter | Aliphatic Amines | Aromatic Amines (Anilines) |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1-1.1 : 1.1-1.5 | 1 : 1 : 1.1-2.0 |
| Solvent | DCM, THF, MeCN | THF, DCM, DMF |
| Base | TEA, DIPEA | Pyridine, TEA |
| Catalyst (optional) | Not usually required | DMAP (0.1 eq) for unreactive substrates |
| Temperature | 0 °C to room temperature | 0 °C to reflux |
| Reaction Time | 1 - 16 hours | 2 - 24 hours |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive acyl chloride (hydrolyzed).2. Amine is protonated and non-nucleophilic.3. Low reactivity of the amine. | 1. Prepare fresh acyl chloride and use immediately under anhydrous conditions.2. Ensure at least one equivalent of a suitable base is present.3. Add a catalytic amount of DMAP. Increase reaction temperature and/or time. |
| Formation of Side Products | 1. Hydrolysis of the acyl chloride to the carboxylic acid.2. Reaction with solvent (e.g., if using an alcohol as solvent). | 1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.2. Use a non-reactive, aprotic solvent. |
| Difficult Purification | 1. Presence of the amine hydrochloride salt.2. Unreacted starting materials. | 1. Wash the crude product with water or dilute acid to remove the salt.2. Optimize reaction stoichiometry and time. Use column chromatography for purification. |
Safety Precautions
-
6-Chloro-5-fluoronicotinoyl chloride is a reactive and corrosive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl chloride and oxalyl chloride are toxic and corrosive. Handle with extreme care in a fume hood.
-
The acylation reaction can be exothermic. Use an ice bath for initial cooling and add reagents slowly.
-
Always neutralize acidic and basic aqueous waste before disposal.
Conclusion
The acylation of amines with 6-Chloro-5-fluoronicotinoyl chloride is a reliable method for the synthesis of a diverse range of N-substituted nicotinamides. By carefully selecting the reaction conditions, including the choice of base, solvent, and temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors.
References
-
PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]
- U.S. Patent No. 5,204,478. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
-
Wikipedia. (2023, December 2). Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
Sources
Application Note: Friedel-Crafts Acylation Protocol for 6-Chloro-5-fluoronicotinoyl chloride
Executive Summary
This application note details a robust protocol for the Friedel-Crafts acylation utilizing 6-Chloro-5-fluoronicotinoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 884494-38-6) . Pyridine-derived acyl chlorides present unique challenges in electrophilic aromatic substitution (EAS) due to the basicity of the pyridine nitrogen and the electron-deficient nature of the heterocycle.
The 6-chloro-5-fluoro substitution pattern renders the nicotinoyl moiety highly electrophilic, facilitating reaction with deactivated arenes, yet it necessitates precise Lewis acid stoichiometry to manage nitrogen complexation. This scaffold is a critical intermediate in the synthesis of c-Met and ALK kinase inhibitors.
Chemical Strategy & Mechanistic Insight
The "Pyridine Deactivation" Challenge
In standard Friedel-Crafts acylation, one equivalent of Lewis acid (typically
-
Consequence: If only 1.0 - 1.2 equivalents of
are used, the catalyst is sequestered by the nitrogen, halting the reaction. -
Solution: A minimum of 2.2 to 3.0 equivalents of
is required:-
~1.0 eq to saturate the pyridine nitrogen.
-
~1.0+ eq to activate the acyl chloride.
-
Electrophilicity
The presence of the electronegative fluorine at C5 and chlorine at C6 significantly lowers the LUMO energy of the carbonyl carbon. This makes 6-Chloro-5-fluoronicotinoyl chloride a more potent electrophile than unsubstituted nicotinoyl chloride, allowing it to react with moderately deactivated arenes (e.g., halobenzenes) under milder conditions.
Reaction Mechanism Visualization
The following diagram illustrates the formation of the discrete acylium species and the dual-coordination role of the Lewis Acid.
Figure 1: Mechanistic pathway highlighting the necessity of excess Lewis Acid to overcome Nitrogen coordination.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 6-Chloro-5-fluoronicotinic acid | >98% Purity | Starting Material |
| Oxalyl Chloride | 2.0 M in DCM | Chlorinating Agent |
| DMF | Anhydrous, catalytic | Catalyst for acid chloride formation |
| Aluminum Chloride ( | Anhydrous, Granular/Powder | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Anhydrous (<50 ppm | Solvent |
| Arene Substrate | e.g., Fluorobenzene, Toluene | Nucleophile |
Part A: In-Situ Preparation of Acyl Chloride
Note: Commercial acyl chloride is hydrolytically unstable. Fresh preparation is recommended.
-
Setup: Equip a dry 3-neck round-bottom flask (RBF) with a nitrogen inlet, stir bar, and dropping funnel.
-
Charge: Add 6-Chloro-5-fluoronicotinic acid (1.0 eq) and anhydrous DCM (5-10 volumes).
-
Catalyst: Add DMF (0.05 eq).
-
Chlorination: Dropwise add Oxalyl Chloride (1.2 - 1.5 eq) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours until gas evolution ceases.
-
Concentration (Optional but Recommended): Remove excess oxalyl chloride/solvent under reduced pressure to yield the crude acyl chloride as a yellow oil/solid. Re-dissolve in fresh anhydrous DCM.
Part B: Friedel-Crafts Acylation
Critical Step: Order of addition affects yield and stirrability.
-
Catalyst Slurry: In a separate dried RBF, suspend anhydrous
(3.0 eq) in DCM (5 volumes) under nitrogen. Cool to 0°C.[1] -
Acyl Chloride Addition: Slowly add the solution of 6-Chloro-5-fluoronicotinoyl chloride (from Part A) to the
slurry.-
Observation: A precipitate may form (N-Al complex). Ensure vigorous stirring.
-
Time: Stir at 0°C for 15-30 minutes to ensure full complexation and acylium formation.
-
-
Substrate Addition: Add the Arene (1.0 - 1.1 eq) dropwise at 0°C.
-
Note: For highly reactive arenes, maintain <5°C. For deactivated arenes, addition at RT is acceptable.
-
-
Reaction: Warm to RT and monitor by HPLC/TLC.
-
Typical Time: 2 - 12 hours.
-
Heating: If conversion is <50% after 4 hours, heat to reflux (40°C).
-
-
Quenching (Exothermic):
-
Cool mixture to 0°C.
-
Slowly pour the reaction mixture into a stirred mixture of Ice/1N HCl. Do not add water to the reaction flask.
-
-
Workup:
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 6-chloro-5-fluoropyridyl ketones.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N | Increase |
| Hydrolysis (Acid formation) | Moisture in reagents/solvent | Use freshly distilled DCM; ensure |
| "Gummy" Reaction Mass | Insoluble N-Al complexes | Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60-80°C. |
| Regio-isomers | Arene directing effects | Lower temperature (-10°C); Use more steric hindered Lewis Acids (e.g., |
| De-halogenation | This is rare for Cl/F on Pyridine, but if observed, switch to milder Lewis Acid ( |
Safety & Handling (HSE)
-
Acyl Chlorides: Highly corrosive and lachrymators. Handle only in a fume hood.
-
Aluminum Chloride: Reacts violently with water, releasing HCl gas.[1] Quench with extreme caution.
-
Waste: Aqueous layers will contain high levels of Aluminum and Fluoride. Dispose of according to halogenated waste protocols.
References
-
General Friedel-Crafts on Pyridines: Olah, G. A. "Friedel-Crafts and Related Reactions."[1][4][5][6] Wiley-Interscience.
-
Synthesis of Halogenated Nicotinoyl Chlorides: Setliff, F. L.[7] "Preparation of Methyl 5-Chloro-6-Fluoronicotinate."[7] J. Arkansas Academy of Science, 1998.[7]
-
Lewis Acid Activation of Pyridines: Liu, X., et al. "Lewis acid activation of pyridines for nucleophilic aromatic substitution."[8] Chem. Soc. Rev., 2023.[8]
-
Process Safety for Acyl Chlorides: Org. Synth. Coll. Vol. 9, p.486.[3]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. semanticscholar.org [semanticscholar.org]
Strategic Utilization of 6-Chloro-5-fluoronicotinoyl Chloride in Next-Gen Agrochemical Synthesis
Application Note: AN-AGRO-2025-CFN
Abstract
This application note details the synthetic utility, handling protocols, and biological evaluation strategies for 6-Chloro-5-fluoronicotinoyl chloride (CFNC) . As a fluorinated pyridine scaffold, CFNC offers a distinct advantage in agrochemical design: the C-5 fluorine atom enhances metabolic stability and lipophilicity, while the C-6 chlorine and C-3 acid chloride moieties provide orthogonal handles for divergent synthesis. This guide outlines a validated workflow for developing Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicides using this "privileged structure."
Introduction: The Fluorine Effect in Agrochemicals
The strategic incorporation of fluorine into agrochemicals has become a cornerstone of modern crop protection.[1] Approximately 50% of agrochemicals registered in the last decade contain fluorine [1]. The 6-Chloro-5-fluoronicotinoyl chloride scaffold is particularly valuable because it addresses two critical failure modes in drug discovery:
-
Metabolic Blocking: The C-5 position of the pyridine ring is a common site for oxidative metabolism (hydroxylation) in plants and pests. Substituting hydrogen with fluorine (
vs. ) blocks this degradation pathway without imposing significant steric penalties [2]. -
Lipophilicity Modulation: The strong electron-withdrawing nature of the fluorine atom lowers the
of the pyridine nitrogen, reducing protonation at physiological pH. This increases the neutral fraction of the molecule, thereby enhancing cuticle penetration and membrane permeability ( optimization).
Structural Reactivity Analysis
-
C-3 Acid Chloride: Highly reactive electrophile. Primary site for amidation or esterification to form the "linker" region of the active ingredient.
-
C-6 Chlorine: Activated for Nucleophilic Aromatic Substitution (
) due to its position ortho to the ring nitrogen. This allows for late-stage introduction of diversity elements (amines, alkoxides). -
C-5 Fluorine: Generally inert to substitution under mild conditions, serving as a bioisostere and stability anchor.
Module 1: Chemical Handling & Stability
Critical Warning: Acid chlorides are lachrymators and react violently with moisture to release HCl gas.
Storage and Preparation[2]
-
Storage: Store under argon at 4°C. If the solid turns yellow or fuming is observed, significant hydrolysis to the carboxylic acid has occurred.
-
Re-activation Protocol: If hydrolysis is suspected, reflux the material in neat thionyl chloride (
) with a catalytic amount of DMF (1 mol%) for 2 hours, followed by vacuum distillation.
Analytical Validation (Self-Validating Step)
Direct analysis of acid chlorides on silica gel TLC or HPLC is unreliable due to on-column hydrolysis.
-
Derivatization Method:
-
Take a 10 µL aliquot of the reaction mixture.
-
Quench into 500 µL of anhydrous methanol containing 10 µL triethylamine.
-
Analyze the resulting Methyl Ester via HPLC-MS or TLC.
-
Interpretation: Disappearance of the methyl ester peak correlates to the consumption of the acid chloride in the main reaction [3].
-
Module 2: Synthetic Pathways & Protocols
Workflow Visualization
The following diagram illustrates the divergent synthesis strategy, prioritizing the C-3 Amidation followed by C-6 Substitution.
Figure 1: Divergent synthetic strategy for CFNC derivatives. Path selection (SNAr vs. Suzuki) depends on the desired "tail" moiety.
Protocol A: Synthesis of SDHI Analog (Amidation)
This protocol synthesizes a core scaffold analogous to Boscalid but with the 5-fluoro modification.
Reagents:
-
6-Chloro-5-fluoronicotinoyl chloride (1.0 equiv)
-
2-Amino-biphenyl (1.05 equiv) - Representative lipophilic amine
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and septum. Purge with Nitrogen (
). -
Solubilization: Dissolve 2-amino-biphenyl (1.7 g, 10 mmol) and TEA (1.7 mL, 12 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve 6-Chloro-5-fluoronicotinoyl chloride (1.94 g, 10 mmol) in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents localized heating and double-acylation.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.
-
Monitoring: Perform the Methanol Quench derivatization (Section 2.2). TLC should show consumption of the methyl ester precursor.
-
Workup: Quench with saturated
(30 mL). Extract with DCM (2 x 30 mL). Wash organics with 1M HCl (to remove unreacted amine) and Brine. Dry over . -
Purification: Recrystallize from Ethanol/Heptane.
Expected Yield: >85% White Solid.
Protocol B: C-6 Functionalization via
To introduce a hydrazine or ether moiety (common in insecticides).
Step-by-Step Procedure:
-
Dissolve the Nicotinamide intermediate (from Protocol A) in anhydrous DMF.
-
Add nucleophile (e.g., Sodium Methoxide or Hydrazine monohydrate) (1.1 equiv).
-
Heat to 60-80°C. Note: The 5-F atom slightly deactivates the ring compared to non-fluorinated analogs, requiring slightly higher temperatures than standard 2-chloropyridines [4].
-
Monitor via LC-MS for the mass shift (Cl
OMe substitution).
Module 3: Biological Evaluation (Agrochemical Screening)
Data Presentation: Structure-Activity Relationship (SAR) Table
When screening derivatives, organize data to highlight the "Fluorine Effect."
| Compound ID | R1 (Amide) | R2 (C-6 Pos) | LogP | Fungicidal IC50 (ppm)* | Herbicidal Score (0-10)** |
| Ref-1 | 2-Biphenyl | Cl | 3.1 | 15.4 | 2 |
| CFN-01 | 2-Biphenyl | Cl | 3.5 | 4.2 | 1 |
| CFN-02 | 2-Biphenyl | OMe | 3.2 | 25.1 | 0 |
| CFN-03 | 4-CF3-Phenyl | NH-NH2 | 2.8 | >100 | 8 |
*Target: Botrytis cinerea (Grey Mold). **Target: Setaria viridis (Green Foxtail).
Bioassay Workflow
Figure 2: Cascading bioassay logic for validating agrochemical candidates.
Protocol: Mycelial Growth Inhibition (Poison Food Technique)
-
Preparation: Dissolve test compounds in DMSO.
-
Media: Mix with molten Potato Dextrose Agar (PDA) to achieve final concentrations of 0, 1, 5, 10, 50 ppm.
-
Inoculation: Place a 5mm mycelial plug of Rhizoctonia solani or Botrytis cinerea in the center of the plate.
-
Incubation: 25°C for 72-96 hours.
-
Measurement: Measure colony diameter. Calculate % Inhibition relative to DMSO control [5].
References
-
Jeschke, P. (2024).[2][3] Recent developments in fluorine-containing pesticides.[2][3] Pest Management Science, 80(7), 3065-3087.[2][3] Link
-
Ogawa, Y., et al. (2020).[2] Current contributions of organofluorine compounds to the agrochemical industry. iScience, 23(9), 101467.[2] Link
-
Valvis, I., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis, 145, 30-36. Link
-
Chambers, R.D., et al. (2000). Nucleophilic aromatic substitution in polyfluorinated pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Wang, W., et al. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors.[4][5][6] Journal of Agricultural and Food Chemistry, 62(18). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorideresearch.online [fluorideresearch.online]
- 3. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
solvent selection for reactions involving 6-Chloro-5-fluoronicotinoyl chloride
Application Note: Solvent Selection & Process Optimization for 6-Chloro-5-fluoronicotinoyl chloride
Part 1: Executive Summary & Chemical Profile
Subject Compound: 6-Chloro-5-fluoronicotinoyl chloride CAS: 78686-85-8 (Acid Chloride) / 38186-86-6 (Parent Acid) Molecular Formula: C₆H₂Cl₂FNO[1][2][3]
The Challenge
6-Chloro-5-fluoronicotinoyl chloride is a highly electrophilic heteroaromatic building block.[1][2][3] The presence of the electron-withdrawing fluorine (C5) and chlorine (C6) atoms on the pyridine ring significantly depletes electron density from the carbonyl carbon.[2][3] This makes the compound:
-
Exceptionally Reactive: It reacts faster with nucleophiles (and moisture) than unsubstituted nicotinoyl chloride.[1][2]
-
Prone to Side Reactions: Incompatible solvents (like DMSO or DMF) can trigger violent decomposition or competitive side reactions more readily than with benzoyl chlorides.[1][2]
-
Solubility Dependent: The halogenation pattern increases lipophilicity, altering standard solubility profiles compared to simple pyridine derivatives.[2]
This guide provides a validated framework for solvent selection to maximize yield, safety, and purity.
Part 2: Solvent Selection Matrix
The choice of solvent is the single most critical variable in preventing hydrolysis and side-product formation.[2][3]
Table 1: Solvent Compatibility Guide
| Solvent Class | Solvent | Status | Technical Rationale |
| Chlorinated | Dichloromethane (DCM) | Preferred | Excellent solubility for the acid chloride; low boiling point allows easy removal; inert to acylation.[1][2][3] |
| Aromatic | Toluene | Recommended | Ideal for process scale; higher boiling point allows thermal acceleration; non-polar nature suppresses hydrolysis from trace moisture.[1][2][3] |
| Ethers | THF / 2-MeTHF | Conditional | Good for polar amine coupling partners.[1][2][3] Critical: Must be anhydrous/stabilized.[1][2][3] 2-MeTHF is a greener alternative with easier phase separation.[2][3] |
| Polar Aprotic | Acetonitrile (MeCN) | Usable | Useful if the coupling amine is a salt (e.g., HCl salt).[2] Ensure MeCN is strictly anhydrous.[2][3] |
| Amides | DMF / DMAc | RESTRICTED | Risk of Impurity. DMF can react with acid chlorides to form Vilsmeier-Haack type intermediates (dimethylformimidium chlorides), contaminating the product.[1][2][3] |
| Sulfoxides | DMSO | PROHIBITED | Safety Hazard. DMSO reacts violently with acid chlorides (Pummerer-like reaction), releasing toxic gases and heat.[1][2][3] |
| Protic | Alcohols / Water | PROHIBITED | Immediate reaction to form esters or hydrolysis to the parent acid.[2] |
Part 3: Decision Logic & Workflow (Visualization)
The following diagram outlines the logical flow for selecting the optimal solvent system based on your specific reaction partner.
Figure 1: Solvent selection decision tree based on coupling partner solubility and reaction type.
Part 4: Detailed Experimental Protocols
Protocol A: Standard Amidation (DCM Method)
Best for: Synthesis of amides with high purity requirements.[1][2]
Reagents:
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the Amine and Base (TEA) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve 6-Chloro-5-fluoronicotinoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Mechanistic Note: Slow addition ensures the amine is always in excess locally, minimizing the formation of di-acylated byproducts if the amine is primary.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or LCMS (quench aliquot with methanol for analysis).[2]
-
Workup:
Protocol B: Difficult Esterification (Toluene Method)
Best for: Sterically hindered alcohols or reactions requiring heat.[1][2]
Reagents:
-
Base: Pyridine (2.0 equiv) or DMAP (0.1 equiv catalyst) + TEA[2]
Procedure:
-
Setup: Combine the Alcohol , Base , and Toluene in a reaction vessel equipped with a reflux condenser (if heating is expected).
-
Addition: Add the acid chloride (solid or solution) at Room Temperature.
-
Optimization: If no reaction occurs after 1 hour, heat to 60°C . The higher boiling point of toluene allows for thermal activation that DCM cannot provide.
-
Purification: Toluene can be harder to remove than DCM.[1][2][3] Evaporate heavily or perform a solvent swap to Ethyl Acetate for the aqueous workup.
Part 5: Safety & Troubleshooting (E-E-A-T)
The DMSO/DMF Hazard
Never use DMSO as a solvent for acid chlorides.[2] The sulfoxide oxygen acts as a nucleophile, attacking the carbonyl to form an acyloxy-sulfonium ion.[2][3] This intermediate decomposes violently (Pummerer rearrangement pathway), releasing Cl-CH₂-S-CH₃, HCl gas, and significant heat.[2][3]
DMF is often used as a catalyst (1-2 drops) to form the acid chloride from the acid, but as a bulk solvent for the coupling step, it reacts with the acid chloride to form Me₂N+=CH-OR Cl- species, which effectively "caps" your acid chloride and reduces yield.[1][2][3]
Handling the "Double Halogen" Effect
The 5-Fluoro and 6-Chloro substituents make the pyridine ring electron-poor.[1][2][3]
-
Consequence: The acid chloride is more susceptible to hydrolysis than standard nicotinoyl chloride.[2]
-
Mitigation: All glassware must be oven-dried. Solvents must be <50 ppm water (Karl Fischer).[2]
Quenching Excess Reagent
Do not pour the reaction mixture directly into water.[2] The rapid hydrolysis of unreacted 6-Chloro-5-fluoronicotinoyl chloride generates HCl gas and heat.[2][3]
-
Safe Quench: Pour the reaction mixture slowly into a stirred solution of saturated Sodium Bicarbonate (NaHCO₃) or dilute Ammonium Hydroxide at 0°C.[2]
References
-
BenchChem Technical Support. (2025).[1][2][4][5] Optimizing Nicotinoylpiperazine Synthesis & Troubleshooting. Retrieved from [2]
-
Gershon, H., et al. (2003).[1][2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols (Vinylogous acid chloride analogs). Fordham University.[2][3] Retrieved from [2]
-
Purdue University. (2020).[1][2] Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Process Safety Guide. Retrieved from [1][2]
-
European Patent Office. (1995).[1][2] EP0655998B1: Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.[1][2][3][6] Retrieved from
-
National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 6-Chloro-5-fluoronicotinonitrile (Precursor/Analog Data). Retrieved from [1][2]
Sources
- 1. 2,6-dichloro-5-fluoronicotinoyl chloride | CAS#:96568-02-4 | Chemsrc [chemsrc.com]
- 2. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Validation & Comparative
Structural Validation & Process Guide: 6-Chloro-5-fluoronicotinoyl Chloride Derivatives
Executive Summary: The Scaffold Challenge
The 6-chloro-5-fluoronicotinoyl moiety is a high-value pharmacophore, ubiquitous in kinase inhibitors and allosteric modulators. Its structural utility lies in the "privileged" substitution pattern: the acyl group allows for amide diversification, while the 5-fluoro and 6-chloro motifs serve as orthogonal handles for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
However, this electron-deficient pyridine ring presents a dichotomy of reactivity . The same electronic activation that makes the acyl chloride highly reactive also renders the C-6 position susceptible to Nucleophilic Aromatic Substitution (
This guide provides a comparative analysis of synthetic routes and a rigorous, self-validating analytical framework to ensure structural integrity.
Comparative Analysis: Acyl Chloride vs. Coupling Agents
When derivatizing 6-chloro-5-fluoronicotinic acid, researchers typically choose between converting to the acyl chloride or using in situ coupling agents.[1]
Recommendation: Use Method A (Acyl Chloride) for non-nucleophilic amines or large scale-up where cost is a driver, provided strict temperature control is maintained. Use Method B (HATU/T3P) for precious amines, chiral amines, or when the amine is highly nucleophilic, to suppress
Table 1: Performance Comparison of Synthetic Strategies
| Feature | Method A: Acyl Chloride Route | Method B: HATU/T3P Coupling |
| Reagent | HATU, T3P, or EDC/HOAt | |
| Reactivity | High (Instantaneous reaction) | Moderate (Controlled activation) |
| Risk of | High (Excess base/heat triggers Cl-displacement) | Low (Milder conditions preserve C-Cl bond) |
| Purification | Simple (Acid/Base wash removes byproducts) | Complex (Urea/Phosphoramide byproducts require chromatography) |
| Atom Economy | High (gases | Low (Large molecular weight coupling reagents) |
| Cost | Low | High |
Mechanistic Validation & Visual Workflows
The primary failure mode in this synthesis is not the lack of amide formation, but the loss of the chlorine atom at position 6 due to competitive attack by the amine.
Diagram 1: Reaction Pathways & Failure Modes
Figure 1 illustrates the competition between the desired Acyl Substitution (Path A) and the undesired
Caption: Path A yields the target. Path B occurs if temperature is uncontrolled or excess amine is used, displacing the C-6 Chlorine.
Analytical Validation Framework (The "Triad")
To validate the structure, you must confirm three features: the Amide bond, the Fluorine integrity, and the Chlorine integrity.
Diagram 2: The Analytical Decision Tree
Caption: Sequential validation workflow. The Chlorine isotope pattern in LCMS is the specific "Go/No-Go" gate.
Detailed Analytical Criteria
1. LC-MS (The Chlorine Checkpoint)
This is the most rapid validation method.
-
Success Criteria: You must observe the characteristic Chlorine Isotope Pattern . The M (35Cl) and M+2 (37Cl) peaks should appear in a 3:1 intensity ratio .
-
Failure Mode: If the product mass corresponds to
, and the isotope pattern is lost (or matches the amine's pattern), has occurred.
2.
F NMR (The Electronic Probe)
Fluorine is highly sensitive to the electronic environment of the pyridine ring.
-
Success Criteria: A sharp singlet (or doublet if H-F coupling is resolved) typically in the range of -120 to -140 ppm (referenced to
). -
Failure Mode: Substitution at the C-6 position (removal of the electron-withdrawing Cl) significantly alters the electron density at C-5. A chemical shift change of >5-10 ppm compared to the starting material suggests structural alteration of the ring.
3.
NMR (The Regio-Check)
-
H-2 Proton: Appears as a singlet (often broadened) around 8.5 – 9.0 ppm .
-
H-4 Proton: Appears as a doublet of doublets (dd) due to coupling with Fluorine (
) and meta-coupling with H-2. -
Absence of OH: Confirm no broad singlet >10 ppm (which would indicate hydrolysis back to carboxylic acid).
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of N-benzyl-6-chloro-5-fluoronicotinamide (Model Reaction).
Materials
-
6-Chloro-5-fluoronicotinic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (catalytic, 2-3 drops)
-
DCM (Anhydrous)
-
Benzylamine (1.0 equiv) - Limiting reagent to prevent SNAr
-
DIPEA (1.1 equiv)
Step-by-Step Methodology
-
Acyl Chloride Formation (In Situ):
-
Suspend acid in anhydrous DCM at 0°C under
. -
Add catalytic DMF.
-
Add Oxalyl Chloride dropwise. Gas evolution (
, ) will be vigorous. -
Checkpoint: Stir at RT for 2 hours until solution becomes clear (indicates conversion to acid chloride).
-
Concentrate in vacuo to remove excess oxalyl chloride (Critical: Excess reagent reacts with amine to form impurities). Redissolve in DCM.
-
-
Amide Coupling (The Critical Step):
-
In a separate flask, dissolve Benzylamine and DIPEA in DCM. Cool to -10°C or -78°C .
-
Rationale: Low temperature renders the
reaction kinetically inaccessible, while the acyl chloride remains reactive enough to couple. -
Add the acyl chloride solution slowly (dropwise) over 30 minutes.
-
Allow to warm to 0°C (do not heat to reflux).
-
-
Work-up & Isolation:
-
Quench with saturated
. -
Extract with DCM. Wash organic layer with 0.1M HCl (removes unreacted amine) and Brine.
-
Dry over
and concentrate.
-
-
Validation (Triage):
-
Run LC-MS immediately. Look for the M+H / M+H+2 (3:1) pattern.
-
If confirmed, proceed to NMR.
-
References
- Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Nucleophilic Aromatic Substitution ( ) Mechanisms Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Context: Explains the reactivity of 2-halo-3-nitropyridines and similar electron-deficient systems (analogous to 5-F, 6-Cl systems).
-
Amide Bond Formation Strategies Source: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
-
Process Safety in Acyl Chloride Synthesis Source: Org.[2][3][4] Process Res. Dev. (Various Issues). Context: General best practices for handling oxalyl chloride/DMF Vilsmeier-Haack intermediates.
-
Analytical Data for Pyridine Derivatives Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775988, 6-Chloro-5-fluoronicotinic acid. URL:[Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 6-Chloro-5-fluoronicotinoyl chloride
Executive Summary: The Hazard Mechanism
Do not treat 6-Chloro-5-fluoronicotinoyl chloride as a standard organic reagent. It is an electrophilic acyl chloride. Its primary hazard is not just toxicity, but its violent hydrolysis mechanism . Upon contact with moisture (mucous membranes, lung tissue, humidity), it undergoes rapid nucleophilic substitution, releasing hydrochloric acid (HCl) gas and 6-chloro-5-fluoronicotinic acid.
The Equation of Injury:
This reaction is exothermic.[1] Inhalation results in chemical pneumonitis; skin contact causes immediate, deep acid burns. The protocols below are designed to break this chain of causality.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.
Figure 1: Operational hierarchy.[2] Engineering controls prevent the release of HCl; PPE protects against containment failure.
The PPE Arsenal: Selection & Logic
A. Hand Protection: The "Nitrile Trap"
Critical Warning: Standard disposable nitrile exam gloves (4-6 mil) provide insufficient protection against prolonged contact with acid chlorides. Acyl chlorides can permeate thin nitrile in minutes, often without visible degradation.
| Glove Type | Usage Scenario | Permeation Time (Est.) | Protocol |
| Laminate (Silver Shield/4H) | MANDATORY for Spills/Cleanup | > 480 mins | The only material chemically impervious to this class. |
| Thick Nitrile (Double Gloved) | Routine Handling (Weighing) | 10-15 mins (Splash) | Outer: 8 mil NitrileInner: 4 mil Nitrile (colored)Change immediately upon splash. |
| Butyl Rubber | Bulk Transfer (>100g) | > 60 mins | Excellent resistance; use for heavy handling. |
B. Respiratory Protection[3][4][5][6]
-
Primary: All operations must occur in a certified chemical fume hood.
-
Secondary (Spill/Outside Hood): Full-face respirator with Acid Gas (Yellow/Olive) cartridges.
-
Why? N95s (particulate filters) are useless against HCl vapors generated by hydrolysis.
-
C. Eye & Face Protection[2][3][4][5][6][7][8]
-
Standard: Chemical splash goggles (indirect vented). Safety glasses are insufficient due to the gas evolution risk.
-
High Volume: Face shield worn over goggles to protect the neck and face from exothermic splashes.
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Glassware Drying: Flame-dry or oven-dry all glassware. Moisture on glass surfaces will generate HCl immediately upon addition.
-
Trap Setup: Connect the reaction vessel vent to a base trap (e.g., NaOH solution) to neutralize evolved HCl gas.
Phase 2: Weighing & Transfer
-
Solid Form: Weigh in a closed container or inside the hood. If the balance is outside, tare a septa-capped vial, add solid inside the hood, cap, and weigh.
-
Liquid/Melt: Do not pour. Use a positive-displacement pipette or glass syringe with a long needle.
-
Technique: Keep the tip below the lip of the receiving vessel to minimize vapor disturbance.
-
Phase 3: The Reaction[9]
-
Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).
-
Base Scavenger: Always include a non-nucleophilic base (e.g., Pyridine, Triethylamine, DIPEA) in the reaction mixture before adding the acid chloride. This neutralizes HCl in situ, preventing "fuming" out of the flask.
Disposal & Emergency Response: The "Kill" Protocol
Never dispose of unquenched acid chlorides directly into waste drums. This can cause drum pressurization and explosion.
The Quenching Workflow
This process converts the reactive acyl chloride into a stable ester or acid salt.[3]
Figure 2: Controlled quenching workflow. The presence of base (Na2CO3) prevents the release of HCl gas during disposal.
Spill Cleanup (Small Scale < 50 mL):
-
Evacuate the immediate area to let vapors clear (if outside hood).
-
Don PPE: Silver Shield gloves, goggles, respirator.
-
Cover: Use a dry absorbent (Vermiculite or dry sand). Do not use paper towels (cellulose reacts).
-
Neutralize: Scoop into a container and treat with the Quenching Workflow above.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloronicotinoyl chloride. (Note: 6-Chloro-5-fluoro analog follows identical hazard class protocols).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data.
-
University of California, Berkeley. (2023). Standard Operating Procedure: Acyl Chlorides.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
